N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]cyclopropanecarboxamide
Description
This compound features a tricyclic core (3,12-dithia-5,10-diazatricyclo[7.3.0.0²,⁶]dodeca-pentaene) with a methylsulfanyl substituent at position 11 and a cyclopropanecarboxamide group at position 2. The methylsulfanyl group likely influences lipophilicity and redox properties, analogous to sulfur-containing bioactive compounds .
Properties
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS3/c1-18-13-15-8-5-4-7-9(10(8)20-13)19-12(14-7)16-11(17)6-2-3-6/h4-6H,2-3H2,1H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKQJMYBALKRTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]cyclopropanecarboxamide involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the methylsulfanyl group, and the final cyclopropanecarboxamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]cyclopropanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups such as the methylsulfanyl and cyclopropanecarboxamide moieties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction reactions may yield the corresponding thiols .
Scientific Research Applications
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]cyclopropanecarboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a bioactive compound with antimicrobial and anticancer properties. In medicine, it is being investigated for its potential therapeutic applications, including as a drug candidate for various diseases .
Mechanism of Action
The mechanism of action of N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the methylsulfanyl and cyclopropanecarboxamide groups is crucial for its biological activity, as they facilitate interactions with the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Core Structure Differences: The target compound’s tricyclic system (3,12-dithia-5,10-diaza) is less complex than the tetracyclic dithia-azatetracyclo in but shares sulfur-rich motifs that may enhance binding to metal ions or redox-active enzymes.
Substituent Effects :
- The methylsulfanyl group at position 11 may increase lipophilicity (logP ~2.5 estimated) compared to the methoxyphenyl group in (logP ~2.1), favoring membrane penetration.
- The cyclopropanecarboxamide group shares similarities with , where cyclopropane enhances metabolic stability. However, the tricyclic core in the target compound likely reduces rotational freedom, affecting binding kinetics.
Synthetic Routes :
- The target compound’s synthesis likely involves halogenation (e.g., N-chlorosuccinimide) and alkylation steps, as seen in the preparation of triazole derivatives in .
- In contrast, ergotaman-type compounds require multi-step annulation, which is more labor-intensive and lower-yielding.
The sulfur-rich core may confer antioxidant or chelating properties, as seen in dithia-azatetracyclo derivatives .
Biological Activity
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]cyclopropanecarboxamide is a complex organic compound characterized by its unique structural features that include multiple sulfur and nitrogen atoms arranged in a heterocyclic system. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.
Structural Characteristics
The molecular formula for this compound is with a molecular weight of approximately 450.43 g/mol. The structure includes:
- Benzamide Core : Provides a framework for biological activity.
- Thiazole and Benzothiazole Rings : Implicated in enzyme interactions.
- Methylsulfanyl Group : Enhances binding affinity and specificity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. The mechanisms of action may involve:
- Inhibition of Cell Wall Synthesis : Targeting enzymes involved in peptidoglycan synthesis.
- Disruption of Membrane Integrity : Interfering with lipid bilayer stability.
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties , potentially acting as an inhibitor of specific enzymes or receptors involved in tumor progression. The proposed mechanisms include:
- Topoisomerase Inhibition : Stabilizing the enzyme-DNA complex to prevent replication.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
Case Studies
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Study on Antimicrobial Efficacy
- A study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Candida albicans. Results showed a significant reduction in microbial growth at low concentrations, indicating potential therapeutic applications in treating infections caused by these pathogens.
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Anticancer Mechanism Investigation
- In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the micromolar range. The study highlighted its role as a topoisomerase I inhibitor.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step procedures including:
- Formation of Thiazole Rings : Using thioamides with appropriate reagents.
- Coupling Reactions : Utilizing coupling agents like EDCI or DCC to link the heterocyclic system with cyclopropanecarboxamide derivatives.
Chemical Reactivity
The compound can undergo various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Methylsulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide. |
| Reduction | Nitro groups can be reduced to amines using Pd/C and hydrogen gas. |
| Substitution | Participates in nucleophilic substitution reactions at the benzothiazole ring. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
